molecular formula C9H8N2O4S B1463526 2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid CAS No. 1209718-24-0

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Cat. No.: B1463526
CAS No.: 1209718-24-0
M. Wt: 240.24 g/mol
InChI Key: FTMOKSPULVAUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Features

The systematic nomenclature of 2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-YL)acetic acid reflects its complex heterocyclic structure, which incorporates multiple functional groups and heteroatoms within a fused ring system. The International Union of Pure and Applied Chemistry naming convention identifies this compound as belonging to the benzothiadiazine class, specifically featuring a 1,1-dioxide substitution pattern on the sulfur atom and an acetic acid side chain attached to the nitrogen at position 4. The molecular framework consists of a benzene ring fused to a thiadiazine ring, where the sulfur atom is oxidized to form a sulfone (dioxide) functionality, contributing significantly to the compound's chemical and biological properties.

The structural architecture of this compound reveals several key features that distinguish it from other heterocyclic systems. The benzothiadiazine core structure comprises a six-membered benzene ring fused with a six-membered heterocyclic ring containing sulfur and two nitrogen atoms. The presence of the 1,1-dioxide group at the sulfur center creates a highly polar environment that influences both the compound's solubility characteristics and its interaction with biological targets. The acetic acid substituent at the 4-position nitrogen provides additional functionality through its carboxylic acid group, which can participate in hydrogen bonding and ionic interactions.

The three-dimensional conformation of 2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-YL)acetic acid exhibits specific spatial arrangements that are crucial for its biological activity. The sulfone group adopts a tetrahedral geometry around the sulfur atom, while the acetic acid side chain provides conformational flexibility that allows the molecule to adapt to various binding environments. Computational studies have demonstrated that the electron-withdrawing nature of the sulfone group significantly affects the electronic distribution throughout the heterocyclic system, influencing both reactivity patterns and molecular recognition processes.

Classification Within Benzothiadiazine Derivatives

The classification of 2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-YL)acetic acid within the broader benzothiadiazine family reveals its position as a specialized derivative with unique pharmacological properties. Benzothiadiazine derivatives represent a diverse class of heterocyclic compounds that have gained considerable attention in medicinal chemistry due to their wide range of biological activities. The 1,2,4-benzothiadiazine scaffold, which forms the core structure of this compound, differs from other benzothiadiazine isomers in the positioning of nitrogen atoms within the heterocyclic ring, creating distinct electronic and steric environments that influence biological activity.

Research investigations have established that acetic acid derivatives of benzothiadiazine compounds constitute a particularly important subclass within this chemical family. Studies have demonstrated that the incorporation of acetic acid functionality at various positions on the benzothiadiazine core can significantly enhance biological activity, particularly in enzyme inhibition applications. The specific substitution pattern observed in 2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-YL)acetic acid, where the acetic acid group is attached to the nitrogen at position 4, represents an optimal configuration for certain biological targets.

The structure-activity relationships within benzothiadiazine derivatives have revealed that modifications to the core heterocyclic system can dramatically alter pharmacological profiles. The presence of the 1,1-dioxide functionality distinguishes this compound from reduced sulfur analogs and contributes to enhanced stability and altered binding characteristics. Comparative analysis with related compounds such as hydrochlorothiazide, a well-established benzothiadiazine derivative used in clinical practice, demonstrates both similarities in core structure and differences in substituent patterns that lead to distinct therapeutic applications.

Compound Class Core Structure Key Substituents Primary Applications
1,2,4-Benzothiadiazine 1,1-dioxides Fused benzene-thiadiazine Various alkyl, aryl, acetic acid Enzyme inhibition, metabolic regulation
Thiazide derivatives Benzothiadiazine sulfonamides Chloro, sulfonamide groups Diuretic therapy
Acetic acid derivatives Benzothiadiazine with carboxylic acid Acetic acid, benzyl substitutions Aldose reductase inhibition

Historical Context and Research Significance

The historical development of benzothiadiazine chemistry traces back to early investigations in the mid-20th century, when researchers first recognized the potential of these heterocyclic systems for pharmaceutical applications. The synthesis and characterization of 1,2,4-benzothiadiazine 1,1-dioxide derivatives represented a significant milestone in heterocyclic chemistry, leading to the development of important therapeutic agents. Early synthetic approaches involved the cyclization of appropriately substituted benzenesulfonamide precursors, establishing fundamental methodologies that continue to influence modern synthetic strategies.

The emergence of acetic acid derivatives within the benzothiadiazine family marked a pivotal advancement in structure-activity relationship studies. Initial investigations revealed that the incorporation of carboxylic acid functionality could significantly enhance binding affinity and selectivity for specific enzyme targets. These findings prompted extensive research into the optimization of acetic acid substituents, leading to the identification of compounds with potent biological activities in various therapeutic areas including diabetes management and cardiovascular disease treatment.

Contemporary research efforts have focused on understanding the mechanistic basis for the biological activities of benzothiadiazine derivatives, particularly those containing acetic acid functionality. Recent studies have identified multiple molecular targets for these compounds, including aldose reductase, various ion channels, and metabolic enzymes. The compound 2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-YL)acetic acid represents a culmination of these research efforts, incorporating structural features optimized for specific biological targets while maintaining the favorable pharmacological properties characteristic of the benzothiadiazine class.

The research significance of this compound extends beyond its individual therapeutic potential to encompass its role as a lead structure for further drug development initiatives. Molecular docking studies and structure-activity relationship analyses have provided detailed insights into the binding interactions that govern biological activity, facilitating the rational design of next-generation derivatives with enhanced potency and selectivity. These investigations have revealed the critical importance of the acetic acid side chain in establishing key intermolecular contacts with target proteins, while the benzothiadiazine core provides the necessary structural framework for optimal binding geometry.

Research Milestone Year Range Key Developments Impact on Field
Initial benzothiadiazine synthesis 1950s-1960s Core heterocyclic methodologies Foundation for pharmaceutical applications
Thiazide development 1960s-1970s Clinical diuretic applications Established therapeutic utility
Acetic acid derivative studies 1990s-2000s Structure-activity relationships Enhanced selectivity and potency
Mechanistic investigations 2000s-present Molecular target identification Rational drug design approaches

Properties

IUPAC Name

2-(1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c12-9(13)5-11-6-10-16(14,15)8-4-2-1-3-7(8)11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMOKSPULVAUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C=NS2(=O)=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to act as a KATP channel activator, affecting the pancreatic endocrine tissue and vascular smooth muscle tissue. The interaction with KATP channels suggests its potential role in regulating insulin release and vascular tone. Additionally, this compound may interact with AMPA receptors, modulating synaptic transmission and plasticity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to KATP channels, leading to their activation or inhibition, depending on the cellular context. This binding interaction can result in the modulation of insulin release in pancreatic cells or the regulation of vascular tone in smooth muscle cells. Additionally, the compound’s interaction with AMPA receptors involves binding to specific sites on the receptor, influencing synaptic transmission and plasticity.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound has been observed to maintain its effects on cellular function, indicating its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to exert beneficial effects, such as improved insulin release and vascular regulation. At high doses, this compound may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and signaling pathways. These findings highlight the importance of dosage optimization for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments. Once inside the cell, it may accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with KATP channels and AMPA receptors suggests its localization in the plasma membrane and synaptic regions, respectively. These localizations are essential for its role in modulating cellular signaling and metabolic processes.

Biological Activity

2-(1,1-Dioxo-4H-1$\lambda^{6},2,4$-benzothiadiazin-4-YL)acetic acid is a compound that belongs to the class of benzothiadiazine derivatives. These compounds have garnered attention due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1,1-Dioxo-4H-1$\lambda^{6},2,4$-benzothiadiazin-4-YL)acetic acid is C17H17N3O4S with a molecular weight of 391.5 g/mol. The structure includes a benzothiadiazine ring, which is critical for its biological activity.

PropertyValue
Molecular FormulaC17H17N3O4S
Molecular Weight391.5 g/mol
XLogP32.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6

Antimicrobial Activity

Recent studies have demonstrated that benzothiadiazine derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 2-(1,1-Dioxo-4H-1$\lambda^{6},2,4$-benzothiadiazin-4-YL)acetic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria.

A study reported that derivatives of benzothiadiazine displayed zones of inhibition ranging from 10 mm to 20 mm against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been highlighted in various research findings. In animal models, administration of benzothiadiazine derivatives resulted in a significant reduction in inflammation markers. For example, a study indicated that these compounds reduced paw edema in rats by up to 68% compared to control groups treated with standard anti-inflammatory drugs like ibuprofen .

Analgesic Properties

In terms of analgesic activity, the compound has been shown to inhibit acetic acid-induced writhing in mice significantly. In experiments, doses of 20 mg/kg resulted in a reduction of writhing movements by approximately 56%, showcasing its potential as an analgesic agent .

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various benzothiadiazine derivatives, it was found that the compound exhibited superior activity against multidrug-resistant strains of bacteria. The study utilized the disc diffusion method and reported IC50 values indicating potent antibacterial properties .

Case Study 2: In Vivo Analgesic Activity

A pharmacological evaluation involved administering varying doses of the compound to mice and measuring the resultant decrease in writhing behavior post-acetic acid injection. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .

Structure-Activity Relationship (SAR)

The biological activities of benzothiadiazine derivatives are closely related to their chemical structure. Modifications at specific positions on the benzothiadiazine ring can enhance or diminish biological potency. For example:

  • Substituents on the nitrogen atoms can influence receptor binding affinity.
  • The presence of electron-withdrawing groups may enhance antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzothiadiazine Core

Dioxo vs. Oxo/Thioxo Groups
  • Analog 1 : (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid () lacks the sulfone group, reducing acidity and altering hydrogen-bonding capacity.
Substituent Position and Conformation
  • The trifluorobenzyl group in 2-[(E/Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid () introduces steric bulk and fluorophilic interactions, affecting receptor binding. The dihedral angles between aromatic rings (24.84°–43.28°) influence molecular packing and solubility .

Functional Group Modifications: Acetic Acid vs. Derivatives

  • Target Compound : The free carboxylic acid group facilitates hydrogen-bonded dimerization (e.g., O–H⋯O motifs; ) and enhances solubility in polar solvents.
  • Ester Derivatives : Ethyl 2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetate () increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Physicochemical Properties

Property Target Compound 3-Oxo Analog () Trifluorobenzyl Derivative ()
Solubility High (polar solvents) Moderate Low (lipophilic substituents)
Melting Point Not reported Not reported 117–122°C (crystal packing dependent)
Hydrogen Bonding Strong (carboxylic acid dimer) Moderate (amide/oxo groups) Moderate (sulfone and fluorinated aryl)

Preparation Methods

Synthesis of the Benzothiadiazine 1,1-Dioxide Core

A common route to benzothiadiazine 1,1-dioxides involves the use of sulfonyl chloride intermediates derived from substituted benzenesulfonamides. The procedure typically includes:

  • Diazotization of an appropriate aromatic amine to form a diazonium salt.
  • Reaction of the diazonium salt with sulfur dioxide in the presence of copper(II) chloride catalyst to generate sulfonyl chloride intermediates.
  • Subsequent reaction of sulfonyl chloride with amines to form sulfonamide derivatives.

For example, a general procedure involves suspending the aromatic amine in a cold acetic acid/hydrochloric acid mixture (3:1) at 0–5°C, followed by gradual addition of aqueous sodium nitrite to form the diazonium salt. This is then reacted with sulfur dioxide and CuCl2 to yield the sulfonyl chloride intermediate, which precipitates and is isolated by filtration. The sulfonyl chloride is then reacted with an appropriate amine in dioxane with triethylamine at 0°C to room temperature to afford sulfonamide derivatives.

Cyclization and Oxidation to Form 1,1-Dioxide Ring

The sulfonamide intermediate undergoes intramolecular cyclization to form the benzothiadiazine ring. This step is often facilitated by acid-catalyzed conditions or thermal treatment. The oxidation state of the sulfur is controlled to achieve the 1,1-dioxide (sulfone) functionality, which is essential for the biological activity of the compound.

Recent advances describe acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfonimidoyl amides to yield thiadiazine 1-oxides, which are structurally related to benzothiadiazine 1,1-dioxides. This method involves a one-pot acid-induced hydrolysis of the cyano group followed by intramolecular cyclocondensation under acidic conditions, providing heterocyclic frameworks in good yields (up to 79%).

Introduction of the Acetic Acid Side Chain

The acetic acid substituent at the 4-position can be introduced via several approaches:

  • Direct substitution on the benzothiadiazine ring if a suitable leaving group is present.
  • Functionalization of an intermediate with an acetyl or ester group, followed by hydrolysis to the acid.

One common method is the preparation of α,γ-diketo esters via Claisen condensation of appropriate acetyl derivatives with diethyl oxalate in the presence of sodium ethoxide. These esters are hydrolyzed under basic conditions (1N NaOH in THF/methanol) to yield α,γ-diketo acids. This strategy has been used to prepare related diketo acid pharmacophores with good yields (up to 81%).

The α,γ-diketo acid intermediates can then be cyclized or further functionalized to incorporate the benzothiadiazine 1,1-dioxide ring system, ultimately yielding the target 2-(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-yl)acetic acid.

Purification and Characterization

The crude products are typically purified by recrystallization from ethanol or ethyl acetate/hexane mixtures. Characterization is performed using melting point determination, nuclear magnetic resonance (NMR) spectroscopy (^1H NMR), and sometimes X-ray crystallography to confirm the structure and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Diazotization and sulfonyl chloride formation Aromatic amine, NaNO2, HCl/AcOH, SO2, CuCl2 50-70 Cold temperature (0–5°C), filtration of intermediate sulfonyl chloride
2 Sulfonamide formation Sulfonyl chloride, amine, triethylamine, dioxane, 0°C to RT 58-80 Stirring 1-2 h, isolation by filtration and recrystallization
3 Intramolecular cyclization and oxidation Acid catalysis (e.g., aqueous H2SO4), heating 60-79 One-pot hydrolysis and cyclocondensation for thiadiazine 1-oxides
4 Introduction of acetic acid moiety Claisen condensation (acetyl derivative + diethyl oxalate), sodium ethoxide, then hydrolysis with 1N NaOH 81 Followed by acidification and recrystallization to obtain diketo acids
5 Final purification Recrystallization from ethanol or ethyl acetate/hexane Characterization by NMR, melting point, and X-ray crystallography

Research Findings and Optimization Notes

  • The use of sodium ethoxide in Claisen condensation is critical for high yields of α,γ-diketo esters, which are key intermediates for the acetic acid side chain installation.
  • Acid-catalyzed intramolecular cyclization provides an efficient route to the benzothiadiazine 1,1-dioxide ring, with yields improved by controlling temperature and reaction time.
  • Molecular modeling and docking studies have guided the design of benzothiadiazine derivatives, optimizing substituent positions for improved biological activity, which indirectly informs synthetic focus on certain substitution patterns.
  • Purification by recrystallization ensures high purity, which is essential for subsequent biological evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-4-yl)acetic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of thiourea intermediates derived from substituted isothiocyanates and propenoic acid derivatives. Secondary amines in methanol at room temperature facilitate thiourea formation, followed by reflux to induce 1,4-addition cyclization . Key parameters include solvent polarity (e.g., acetonitrile vs. methanol) and stoichiometric ratios of reagents like NaBr/K₂CO₃, which influence reaction rates and byproduct formation .
  • Data : Typical yields range from 60–75%, with purity confirmed via HPLC. Contradictions in yields (e.g., 50% vs. 80%) may arise from variations in heating duration or catalyst loading .

Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) is standard. Hydrogen bonding (O–H···O, C–H···F) and π-π stacking between benzothiadiazine rings are critical for lattice stability .
  • Data : Triclinic crystal systems (space group P1) with unit cell parameters a = 8.0028 Å, b = 14.249 Å, c = 15.076 Å, and angles α = 104.63°, β = 99.92°, γ = 104.24° are reported. Discrepancies in bond lengths (e.g., C–S = 1.67 Å vs. 1.72 Å) may reflect temperature-dependent conformational flexibility .

Advanced Research Questions

Q. How do substituents on the benzothiadiazine core affect the compound’s electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrophilicity indices. Substituents like fluorine or bromine enhance electrophilicity at the acetic acid moiety, facilitating nucleophilic attacks .
  • Data : Electron-withdrawing groups (e.g., –SO₂) reduce HOMO-LUMO gaps by 0.5–1.0 eV, correlating with increased reactivity in SNAr reactions . Experimental validation via cyclic voltammetry shows oxidation potentials shift by 50–100 mV per substituent .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodology : Meta-analysis of dose-response curves (e.g., IC₅₀ values) identifies assay-specific variables like buffer pH or serum protein binding. For example, interactions with bovine serum albumin (BSA) may reduce apparent potency by 30–40% .
  • Data : Discrepancies in cytotoxicity (e.g., IC₅₀ = 10 μM vs. 25 μM in HeLa cells) are resolved by normalizing to protein-free assays or using isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical techniques validate it?

  • Methodology : Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis separates enantiomers. Asymmetric synthesis using L-proline catalysts achieves >90% enantiomeric excess (ee), confirmed via circular dichroism (CD) spectroscopy .
  • Data : Racemization during reflux is minimized by lowering temperatures to 60°C, reducing ee loss from 15% to <5% .

Methodological Guidance Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationCyclization kinetics, HPLC purity analysisSolvent polarity, catalyst loading, temperature
Structural ElucidationSC-XRD, DFT simulationsHydrogen bonding, torsional angles
Reactivity ProfilingCyclic voltammetry, SNAr kineticsHOMO-LUMO gaps, electrophilicity indices
Biological EvaluationITC, cytotoxicity assaysProtein binding, assay normalization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid
Reactant of Route 2
2-(1,1-Dioxo-4H-1$L^{6},2,4-benzothiadiazin-4-YL)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.